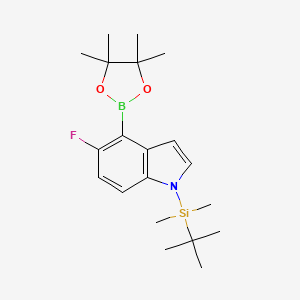
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C20H31BFNO2Si and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indazole derivatives, have been reported to have various biological activities, suggesting a wide range of potential targets .
Mode of Action
It is synthesized through two substitution reactions , which might influence its interaction with its targets.
Biochemical Pathways
Indazole derivatives, which this compound is a significant intermediate of, are known to have various effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . These effects suggest that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given that it is a significant intermediate of 1h-indazole derivatives , it may share some of the biological activities associated with these compounds.
Biological Activity
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1148004-02-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.
The compound's biological activity is primarily attributed to its structure, which incorporates a fluorine atom and a boron-containing moiety. These features may enhance the compound's interaction with biological targets such as enzymes and receptors.
Inhibition of Anaplastic Lymphoma Kinase (ALK)
One notable study investigated the inhibition of ALK by structurally similar compounds. The findings suggest that modifications to the indole structure can lead to enhanced potency against ALK:
| Compound | IC50 (nM) | Cell Growth Inhibition (KARPAS-299) |
|---|---|---|
| 7a | >50,000 | - |
| 7b | 2503 ± 545 | - |
| 7c | 28.6 ± 12.6 | - |
| 7d | 21.3 ± 7.4 | 514.6 |
This table illustrates the varying potencies of different compounds in inhibiting ALK enzymatic activity, highlighting the potential for similar indole derivatives to exhibit comparable effects .
Antitumor Efficacy
In vivo studies have evaluated the antitumor efficacy of compounds similar to this compound in xenograft models. For instance:
- CJ-2360 , a compound with a similar scaffold, demonstrated significant antitumor activity in KARPAS-299 xenograft models.
The study reported that CJ-2360 inhibited AKT activity effectively at specific time points and showed promising tumor tissue exposure levels .
Research Findings
Recent investigations have also focused on the synthesis and characterization of boron-containing indoles. These studies emphasize the role of boron in enhancing biological properties such as solubility and bioavailability:
| Compound | Yield (%) | Observations |
|---|---|---|
| CJ-2360 | - | Effective ALK inhibitor with favorable pharmacokinetics |
These findings suggest that structural modifications can lead to improved biological activity and therapeutic potential .
Properties
IUPAC Name |
tert-butyl-[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-12-14-16(23)11-10-15(22)17(14)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMAAQPCABOWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3[Si](C)(C)C(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BFNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















